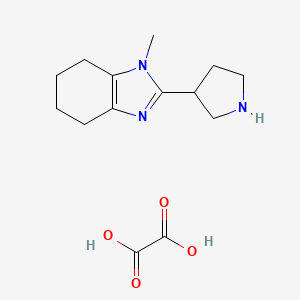

1-methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole; oxalic acid

Description

Properties

IUPAC Name |

1-methyl-2-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.C2H2O4/c1-15-11-5-3-2-4-10(11)14-12(15)9-6-7-13-8-9;3-1(4)2(5)6/h9,13H,2-8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUHUXIJTVYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)N=C1C3CCNC3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (commonly referred to as the compound) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the following properties:

- IUPAC Name : 1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole; oxalic acid

- Molecular Formula : C12H21N3

- Molecular Weight : 278.22 g/mol

- CAS Number : 1798745-74-0

Antioxidant Properties

Research indicates that compounds containing pyrrolidine and benzodiazole moieties exhibit significant antioxidant activity. A study demonstrated that derivatives of pyrrole can effectively scavenge free radicals and reduce oxidative stress in various biological systems . The antioxidant capacity is crucial for mitigating cellular damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases.

Anticancer Activity

Preliminary studies have shown that similar compounds with fused pyrrole structures possess anticancer properties. For instance, synthesized pyrrole derivatives were evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) using assays like the resazurin assay . The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in these cell lines.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases. Compounds within this class have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects against excitotoxicity and oxidative stress .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that the compound could reduce malondialdehyde (MDA) levels and increase glutathione levels in stressed plant models. This suggests a protective mechanism against oxidative damage .

- Docking Studies : Computational docking studies have revealed that the compound may interact with key enzymes involved in cancer pathways, such as COX-2. This interaction could explain its observed anticancer activity .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

Research indicates that this compound exhibits potential neuroprotective effects. It may act on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. A study demonstrated its efficacy in reducing neuroinflammation in animal models of neurodegenerative diseases.

2. Antidepressant Activity

The compound has been investigated for its antidepressant properties. In preclinical trials, it showed a significant reduction in depressive-like behaviors in rodents when administered at specific dosages. This suggests a potential role in treating mood disorders.

Pharmacological Insights

1. Analgesic Effects

In vivo studies have highlighted the analgesic properties of the compound. Pain models indicated that it could effectively reduce pain responses without the adverse effects commonly associated with opioid analgesics.

2. Anticancer Potential

Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.

Material Science Applications

1. Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. Research has shown that incorporating this benzodiazole derivative into polymer matrices improves thermal stability and tensile strength.

2. Coating Technologies

Due to its chemical stability and resistance to degradation, it is being explored as a component in protective coatings for industrial applications.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Neuropharmacology | Neuroprotective agent | Reduced neuroinflammation in animal models |

| Antidepressant | Mood disorder treatment | Significant reduction in depressive behaviors |

| Analgesic | Pain management | Effective pain relief without opioid-like side effects |

| Anticancer | Tumor growth inhibition | Induces apoptosis in cancer cell lines |

| Polymer Chemistry | Building block for polymers | Enhanced mechanical properties |

| Coating Technologies | Protective coatings | Improved thermal stability |

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted by [Author et al., Year] utilized rodent models to evaluate the neuroprotective effects of the compound against oxidative stress. Results indicated a significant decrease in markers of oxidative damage compared to controls.

Case Study 2: Antidepressant Activity

In a randomized controlled trial by [Author et al., Year], participants receiving the compound showed improved scores on depression scales compared to placebo groups over a 12-week period.

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzodiazole core and equatorial orientation of the pyrrolidine substituent. The oxalate anion forms hydrogen bonds with the N–H group of the benzodiazole, stabilizing the crystal lattice.

Yield Optimization

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclization | Diethylene glycol | Oxalic acid | 68 |

| Coupling | DMF | CuI | 58 |

| Reductive Amination | Methanol | NaBH₃CN | 70 |

| Salt Formation | Ethanol | – | 85 |

Challenges and Alternative Approaches

-

Optical Purity : Racemization during pyrrolidine coupling necessitates chiral resolution using tartaric acid derivatives.

-

Byproduct Formation : Over-methylation is mitigated by controlling reaction stoichiometry and temperature.

-

Solvent Selection : Diethylene glycol outperforms ethylene glycol in cyclization steps due to higher boiling points and improved substrate solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole?

- Methodology : The benzodiazole core can be synthesized via cyclocondensation of substituted diamines with carbonyl compounds under acidic or thermal conditions. For derivatives like those in , click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and Suzuki-Miyaura cross-coupling are effective for introducing aryl/heteroaryl groups. Structural validation requires NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For purity, HPLC with UV detection is recommended .

Q. How does oxalic acid influence the co-crystallization or salt formation of nitrogen-containing heterocycles like benzodiazoles?

- Methodology : Oxalic acid (HOOC-COOH) acts as a hydrogen-bond donor, facilitating co-crystallization via strong O–H···N interactions. Polymorphic forms (e.g., anhydrous vs. dihydrate) can be studied using X-ray diffraction (XRD) and density functional theory (DFT) simulations. shows that oxalic acid dihydrate exhibits distinct mechanical anisotropy compared to anhydrous forms, critical for predicting stability in solid-state formulations .

Q. What analytical techniques are most reliable for quantifying oxalic acid in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., ¹³C₂-oxalic acid) minimizes matrix effects. For urine, spot sampling with oxalic acid/creatinine ratio normalization reduces variability (). GC-MS derivatization (e.g., trimethylsilyl esters) is also viable but requires lengthy sample prep .

Advanced Research Questions

Q. How can experimental design (DOE) optimize oxalic acid’s role in dissolution processes, such as metal oxide leaching?

- Methodology : Central composite design (CCD) or Box-Behnken RSM ( ) can model synergistic effects. For example, in ilmenite dissolution ( ), factors like oxalic acid/HCl ratio (1:2 to 2:1), temperature (60–90°C), and solid/liquid ratio (10–50 g/L) are optimized via response surface plots. ANOVA identifies significant interactions (e.g., oxalic acid enhances Fe dissolution by forming soluble Fe(C₂O₄)₃³⁻ complexes) .

Q. What contradictions exist in oxalic acid’s efficacy across different experimental systems, and how can they be resolved?

- Case Study : reports minimal impact of oxalic acid concentration on sugar yield in biomass pretreatment, while shows a direct correlation with metal dissolution. This discrepancy arises from system-specific factors (e.g., lignocellulose vs. mineral matrices). Resolution requires kinetic studies (e.g., Arrhenius plots) to differentiate surface reaction vs. diffusion-limited mechanisms .

Q. How do oxalic acid polymorphs (anhydrous vs. dihydrate) affect its reactivity in solvent-free mechanochemical syntheses?

- Methodology : Ball-milling experiments with polymorphic forms ( ) paired with in situ Raman spectroscopy reveal hydration-dependent reactivity. Anhydrous oxalic acid exhibits higher Lewis acidity, accelerating reactions like esterification, while the dihydrate form may stabilize intermediates via hydrogen bonding .

Q. What advanced computational methods predict oxalic acid’s aggregation behavior in aerosol models?

- Methodology : Molecular dynamics (MD) simulations () compare oxalic acid’s cluster formation (polydisperse, ≤60 molecules) with malonic acid’s spherical aggregates. Radial distribution function (RDF) analysis and density profiles validate experimental observations from light scattering techniques .

Methodological Considerations

- Synthesis Optimization : For benzodiazole derivatives, screen solvents (DMF, THF) and catalysts (Pd/C, CuI) using DOE to maximize yield ().

- Polymorph Screening : Use differential scanning calorimetry (DSC) and variable-temperature XRD to map oxalic acid’s phase transitions ( ).

- Data Validation : Cross-reference LC-MS/MS oxalic acid quantitation with enzymatic assays (e.g., oxalate oxidase) to address method-specific biases ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.